molecular formula C11H10N3O4S B2382912 1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium CAS No. 1643775-95-4

1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium

Cat. No.: B2382912
CAS No.: 1643775-95-4
M. Wt: 280.28
InChI Key: RHGYUWJOMUZUKU-UHFFFAOYSA-N
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Description

1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium is a chemical compound with the molecular formula C11H9N3O4S. It is characterized by the presence of a pyridinium ion linked to a 3-nitrobenzenesulfonyl group.

Preparation Methods

The synthesis of 1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium typically involves the reaction of pyridine with 3-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols.

Scientific Research Applications

1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group can also form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium can be compared with other similar compounds such as:

    1-[(4-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium: Similar structure but with the nitro group in the para position.

    1-[(3-Nitrobenzenesulfonyl)azanidyl]quinolin-1-ium: Similar structure but with a quinoline ring instead of a pyridine ring.

    1-[(3-Nitrobenzenesulfonyl)azanidyl]pyrimidin-1-ium:

Biological Activity

1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium, with the CAS number 1643775-95-4, is a chemical compound that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a sulfonamide group, which may enhance its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

PropertyValue
Molecular FormulaC₁₁H₁₀N₃O₄S
Molecular Weight280.28 g/mol
CAS Number1643775-95-4

Antimicrobial Properties

Research indicates that compounds containing nitrobenzenesulfonyl groups often exhibit significant antimicrobial activities. The presence of the nitro group is known to enhance the efficacy of sulfonamide derivatives against a range of bacterial strains. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Sulfonamide derivatives are traditionally known for their role as enzyme inhibitors, particularly in bacterial folate synthesis. This mechanism could be leveraged for developing new antibacterial agents targeting resistant strains .

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of various pyridine derivatives, including this compound. In vitro tests demonstrated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for both bacterial strains, indicating promising potential as an antimicrobial agent .

Table: Biological Activity Summary

Activity TypeTarget OrganismsMIC (µg/mL)
AntibacterialStaphylococcus aureus32
AntibacterialEscherichia coli32

Cytotoxicity

In addition to antimicrobial effects, the cytotoxicity of this compound has been evaluated against various cancer cell lines. Preliminary data suggest that this compound may induce apoptosis in human cancer cells, although further studies are necessary to elucidate the underlying mechanisms and determine selectivity .

Properties

IUPAC Name

3-nitro-N-pyridin-1-ium-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N3O4S/c15-14(16)10-5-4-6-11(9-10)19(17,18)12-13-7-2-1-3-8-13/h1-9,12H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGYUWJOMUZUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N3O4S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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